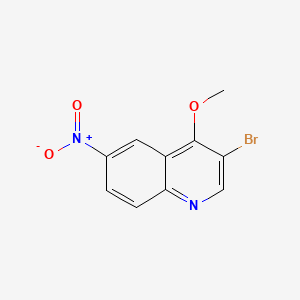
3-Bromo-4-methoxy-6-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methoxy-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-6-nitroquinoline can be achieved through various methods. One common approach involves the reaction of 3-bromo-4-methoxyaniline with nitric acid to introduce the nitro group. The reaction conditions typically involve the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the nitration process.
Another method involves the cyclization of 3-bromo-4-methoxy-6-nitroaniline using a suitable cyclizing agent. This process may require elevated temperatures and specific reaction conditions to ensure the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-methoxy-6-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for the oxidation of the methoxy group.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Hydroxyl Derivatives: Oxidation of the methoxy group results in hydroxyl derivatives.
Substituted Quinoline Derivatives: Nucleophilic substitution reactions yield various substituted quinoline derivatives.
Applications De Recherche Scientifique
3-Bromo-4-methoxy-6-nitroquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methoxy-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-methoxyquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Methoxy-6-nitroquinoline:
3-Bromo-6-nitroquinoline: Lacks the methoxy group, influencing its oxidation reactions and biological interactions.
Uniqueness
3-Bromo-4-methoxy-6-nitroquinoline is unique due to the presence of all three substituents (bromine, methoxy, and nitro groups) on the quinoline core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H7BrN2O3 |
|---|---|
Poids moléculaire |
283.08 g/mol |
Nom IUPAC |
3-bromo-4-methoxy-6-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10-7-4-6(13(14)15)2-3-9(7)12-5-8(10)11/h2-5H,1H3 |
Clé InChI |
GUKOREQMNLOXEY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(C=CC2=NC=C1Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


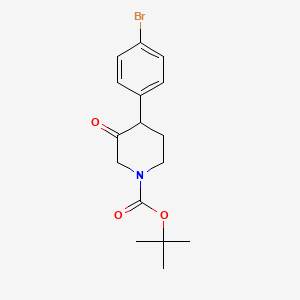
![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)
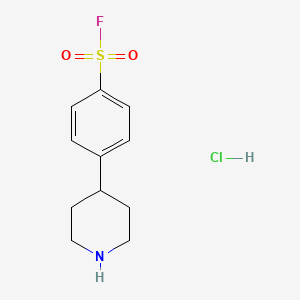
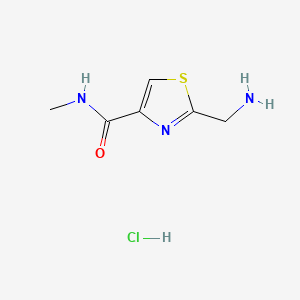
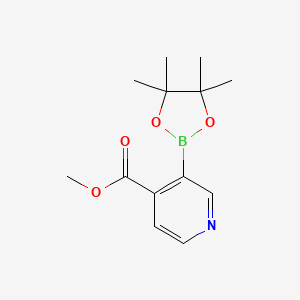
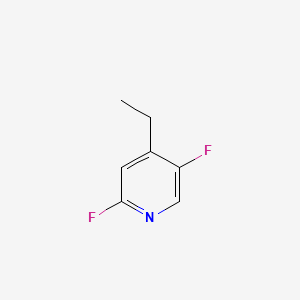
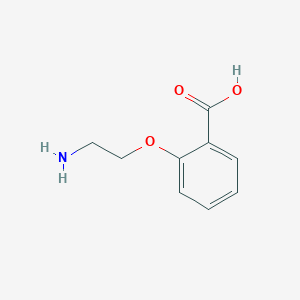
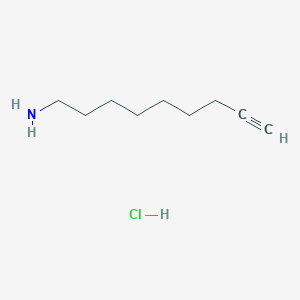
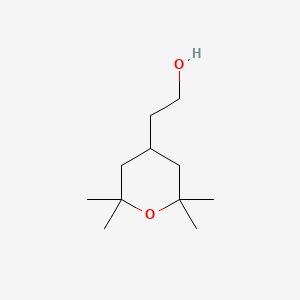
![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
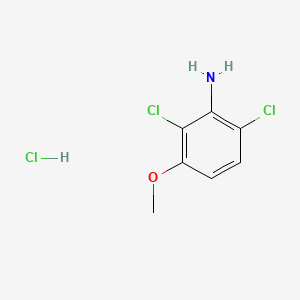
![2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylicacidhydrochloride](/img/structure/B13452832.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B13452835.png)
![Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane](/img/structure/B13452836.png)
